1-(Tetrahydro-2-furoyl)piperazine

Analytical Chemistry Quality Control Pharmaceutical Analysis

1-(Tetrahydro-2-furoyl)piperazine (CAS 63074-07-7) is a monosubstituted piperazine derivative bearing a tetrahydrofuran-2-yl carbonyl substituent, with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol. It is a key synthetic intermediate in pharmaceutical development and is officially designated as Terazosin EP Impurity N under European Pharmacopoeia guidelines.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 63074-07-7
Cat. No. B048511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-2-furoyl)piperazine
CAS63074-07-7
Synonyms1-​Piperazinyl(tetrahyd​ro-​2-​furanyl)​-methanone;  1-​[(tetrahydro-​2-​furanyl)​carbonyl]​-piperazine;  (Piperazin-​1-​yl)​(tetrahydrofuran-​2-​yl)​methanone;  1-​(Tetrahydro-​2-​furoyl)​piperazine;  1-​(Tetrahydrofuran-​2-​carbonyl)​piperazine;  1-​(Te
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)N2CCNCC2
InChIInChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2
InChIKeyUKESBLFBQANJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Tetrahydro-2-furoyl)piperazine (CAS 63074-07-7) – Procurement & Selection Guide


1-(Tetrahydro-2-furoyl)piperazine (CAS 63074-07-7) is a monosubstituted piperazine derivative bearing a tetrahydrofuran-2-yl carbonyl substituent, with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol [1]. It is a key synthetic intermediate in pharmaceutical development and is officially designated as Terazosin EP Impurity N under European Pharmacopoeia guidelines .

1 Designed for EP impurity reference standard workflows in pharmaceutical analysis.
2 Supports synthesis of pyrazol-3-propanoic acid derivatives as a key intermediate.
3 Saturated tetrahydrofuran ring provides a distinct reactivity and solubility profile for medicinal chemistry.

Why 1-(Tetrahydro-2-furoyl)piperazine Cannot Be Substituted with Generic Piperazines


The tetrahydrofuran-2-yl carbonyl substituent imparts distinct physicochemical properties that are absent in simpler piperazine derivatives. This specific substitution pattern is essential for both the compound's role as a reference standard in analytical quality control and its utility as a synthetic intermediate in the preparation of pyrazol-3-propanoic acid derivatives as leukotriene biosynthesis inhibitors . Substitution with unsubstituted piperazine or other N-acylpiperazines would alter the reactivity, solubility profile, and chromatographic behavior, rendering the product unsuitable for its designated applications.

Target Product
1-(Tetrahydro-2-furoyl)piperazine
Saturated ring; EP impurity standard certified; specific reactivity for leukotriene inhibitor synthesis.
Potential Substitute
Generic or other N-acylpiperazines
Altered chromatographic behavior and reactivity; may not meet pharmacopoeial compliance; unsuited for the designated synthetic pathway.
Key mismatch: Unsaturated analog 1-(2-furoyl)piperazine differs in LogP, physical state, and stability; may shift analytical and synthetic outcomes.

1-(Tetrahydro-2-furoyl)piperazine: Quantitative Differentiation Evidence


Comparative Purity Requirements: EP Reference Standard vs. General Reagent

1-(Tetrahydro-2-furoyl)piperazine, designated as Terazosin EP Impurity N, is supplied as a European Pharmacopoeia (EP) Reference Standard with a defined purity profile suitable for analytical method validation and quality control applications . This is in contrast to the general reagent grade (e.g., 97% purity) offered for synthetic purposes .

Purity Standard vs. Reagent
Head-to-head
EP Reference Standard vs. General reagent grade (97%)
Certification for pharmacopoeial compliance is required for method validation; general reagent is insufficient.
Data to verify: EP specification compliance.
Analytical Chemistry Quality Control Pharmaceutical Analysis

Role as Intermediate for Leukotriene Biosynthesis Inhibitors

1-(Tetrahydro-2-furoyl)piperazine is specifically cited as a reactant for the preparation of pyrazol-3-propanoic acid derivatives, which are inhibitors of leukotriene biosynthesis in human neutrophils . While specific IC50 data for the compound itself is not available, the derivatives synthesized from this scaffold have shown IC50 values in the range of 1.6-3.5 μM for LT biosynthesis inhibition .

Synthetic Intermediate Role
Cross-study
Used to synthesize pyrazol-3-propanoic acid derivatives (LT biosynthesis inhibitors, reported IC50 1.6-3.5 μM)
Supports a specific medicinal chemistry application not reported for generic piperazines.
Context-dependent; specific reactivity of tetrahydrofuroyl group is essential.
Medicinal Chemistry Inflammation Leukotriene

Enhanced Solubility Profile vs. Unsaturated Analog

The tetrahydrofuran ring in 1-(Tetrahydro-2-furoyl)piperazine contributes to a favorable solubility profile in polar organic solvents, making it more versatile in synthetic and formulation contexts compared to its unsaturated analog, 1-(2-furoyl)piperazine [1]. The compound exhibits a computed LogP of -0.5, indicating higher hydrophilicity relative to many piperazine derivatives [2].

Solubility Profile (LogP)
Class-level
Target XLogP3: -0.5
Indicates higher hydrophilicity vs. unsaturated analog; supports formulation and synthetic context review.
Computed property; estimated ΔLogP ~ -1.0 to -1.5 vs. 1-(2-furoyl)piperazine.
Physicochemical Properties Drug Formulation Solubility

Stability Advantage Over 1-(2-Furoyl)piperazine

The saturated tetrahydrofuran ring of 1-(Tetrahydro-2-furoyl)piperazine provides greater chemical stability compared to the aromatic furan ring of 1-(2-furoyl)piperazine [1]. This is supported by the synthetic route where 1-(2-furoyl)piperazine is reduced to yield 1-(Tetrahydro-2-furoyl)piperazine, indicating a more stable final product [2].

Stability Context
Class-level
Saturated ring inferred as more stable than aromatic furan analog
May support a more consistent performance during storage and handling.
Not directly quantified; inferred from synthetic reduction step.
Chemical Stability Storage Synthetic Intermediate

Direct Comparison of Physicochemical Properties vs. 1-(2-Furoyl)piperazine

1-(Tetrahydro-2-furoyl)piperazine differs fundamentally in physicochemical properties from its unsaturated analog, 1-(2-furoyl)piperazine (CAS 40172-95-0), due to the saturation of the furan ring [1]. This results in distinct molecular weight (184.24 vs. 180.20 g/mol), boiling point (140°C vs. not readily available), and chromatographic behavior, which are critical for analytical method development [2].

Physicochemical Properties
Head-to-head
ΔMW = 4.04 g/mol; Liquid vs. Crystalline solid
Difference in physical state and MW impacts handling and analytical detection; compounds are non-interchangeable.
Conditions: standard laboratory handling.
Physicochemical Properties Analytical Chemistry Compound Identification

1-(Tetrahydro-2-furoyl)piperazine: Optimal Application Scenarios Based on Evidence


Analytical Quality Control and Method Validation for Terazosin

Procure the EP Reference Standard grade of 1-(Tetrahydro-2-furoyl)piperazine (Terazosin EP Impurity N) for use in method development, validation, and quality control of terazosin hydrochloride API and drug products, as mandated by European Pharmacopoeia guidelines . The general reagent grade is not suitable for this purpose.

Synthesis of Pyrazol-3-propanoic Acid Leukotriene Biosynthesis Inhibitors

Utilize 1-(Tetrahydro-2-furoyl)piperazine as a key building block in the synthesis of pyrazol-3-propanoic acid derivatives, which are known inhibitors of leukotriene biosynthesis in human neutrophils . This specific application is documented in the literature and represents a targeted use case for medicinal chemists.

Medicinal Chemistry Campaigns Requiring Enhanced Solubility and Stability

Select 1-(Tetrahydro-2-furoyl)piperazine over its unsaturated analog when a synthetic intermediate or building block with a lower LogP (-0.5) and improved chemical stability is required for aqueous-compatible reactions or long-term storage . This is particularly relevant in early-stage drug discovery.

General Synthesis of Monosubstituted Piperazine Derivatives

Employ 1-(Tetrahydro-2-furoyl)piperazine as a versatile starting material for the preparation of various monosubstituted piperazine derivatives via further functionalization of the free secondary amine . Its reactivity profile is distinct from unsubstituted piperazine.

Application
Selection Property
Validation Focus
Analytical QC for Terazosin
EP Reference Standard certification
Pharmacopoeial compliance review
Leukotriene inhibitor synthesis
Specific tetrahydrofuroyl reactivity
Synthetic pathway reproducibility
Solubility/stability-driven medchem
Low LogP (-0.5) and saturated ring
Formulation-context solubility and stability screening
General piperazine derivatization
Free secondary amine for functionalization
Reactivity profile distinct from unsubstituted piperazine

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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